2-(Aminomethyl)-4(3H)-quinazolinone hydrate
Description
2-(Aminomethyl)-4(3H)-quinazolinone hydrate (CAS: 437998-08-8) is a quinazolinone derivative with an aminomethyl (-CH₂NH₂) substituent at position 2 and a hydrate moiety. Its molecular formula is C₉H₉N₃O·H₂O (molecular weight: 193.20 g/mol). The hydrate form enhances solubility, making it suitable for pharmaceutical research .
Properties
IUPAC Name |
2-(aminomethyl)-3H-quinazolin-4-one;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.H2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8;/h1-4H,5,10H2,(H,11,12,13);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXJHJLCYCIXJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CN.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4(3H)-quinazolinone hydrate typically involves the reaction of 2-chloro-4(3H)-quinazolinone with formaldehyde and ammonia or a primary amine under acidic conditions. The reaction proceeds through a Mannich reaction mechanism, where the aminomethyl group is introduced at the 2-position of the quinazolinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-4(3H)-quinazolinone hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, dihydroquinazolinones, and other quinazolinone derivatives with different functional groups.
Scientific Research Applications
2-(Aminomethyl)-4(3H)-quinazolinone hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Quinazolinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-4(3H)-quinazolinone hydrate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The quinazolinone ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazolinone Derivatives
Table 2: Pharmacological and Functional Properties
Physicochemical Properties
- Solubility: The hydrate form of 2-(aminomethyl)-4(3H)-quinazolinone enhances aqueous solubility compared to non-hydrated analogs like 2-methyl or 2-phenyl derivatives .
- Reactivity: The aminomethyl group at position 2 enables nucleophilic reactions (e.g., with carbonyl compounds), whereas 2-hydrazino or 3-amino derivatives undergo cyclization to form heterocycles .
- Electrochemical Behavior: Ferrocenyl-substituted quinazolinones show redox activity absent in aminomethyl derivatives .
Key Differentiators of this compound
Substituent Flexibility: The aminomethyl group offers a reactive site for further functionalization, unlike inert substituents (e.g., methyl or phenyl).
Solubility Advantage : The hydrate form improves bioavailability, critical for pharmaceutical applications.
Biological Activity
2-(Aminomethyl)-4(3H)-quinazolinone hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinazolinone core, which is known for its biological significance. The structure can be represented as follows:
This structure includes an aminomethyl group that enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, leading to modulation of various biochemical pathways. The mechanisms include:
- Anticancer Activity : The compound has been shown to inhibit cell proliferation by inducing apoptosis in cancer cell lines. It likely targets specific kinases involved in cell cycle regulation, leading to reduced survival of cancer cells .
- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effectiveness against various strains, making it a potential candidate for developing new antibacterial agents .
- Antiviral Activity : Preliminary research suggests that the compound may interfere with viral replication processes, potentially targeting viral proteins or enzymes critical for the viral life cycle .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be influenced by structural modifications. The following table summarizes findings from SAR studies:
| Compound | Substituents | Biological Activity |
|---|---|---|
| This compound | -NH2 | Anticancer, Antimicrobial, Antiviral |
| Quinazolin-4(3H)-one derivatives | Various substitutions | Variable anticancer and antimicrobial activities |
These findings illustrate that slight alterations in the chemical structure can lead to significant variations in biological activity.
Case Studies and Research Findings
Several key studies have documented the biological activities associated with this compound:
- Anticancer Study : A study reported that this compound inhibited growth in breast cancer cell lines with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of apoptotic pathways .
- Antibacterial Study : Another investigation revealed MIC values ranging from 0.0048 mg/mL against E. coli to 0.039 mg/mL against C. albicans, showcasing its broad-spectrum antimicrobial potential .
- Antiviral Study : Preliminary data indicated that the compound could reduce viral load in infected cell cultures by up to 70%, suggesting a strong antiviral effect .
Q & A
Q. What computational tools aid in predicting the bioactivity of novel quinazolinone derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
